![molecular formula C22H27N3O4 B2541179 1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione CAS No. 872855-14-6](/img/structure/B2541179.png)

1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione is a derivative of indole-2,3-dione, which is a versatile bioactive compound found in various plants and mammalian tissue. It is used in the synthesis of a wide range of heterocyclic compounds for drug preparation. The indole moiety is a common framework in many pharmacologically active molecules, and modifications on this core structure can lead to compounds with diverse biological activities, including anticancer and antibacterial properties .

Synthesis Analysis

The synthesis of related indole-2,3-dione derivatives involves acylation reactions, as seen in the preparation of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives. These compounds were synthesized by acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride, followed by confirmation of their structures through NMR, IR, mass spectra, and elemental analysis . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed.

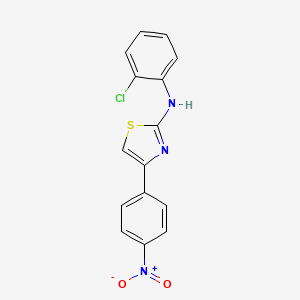

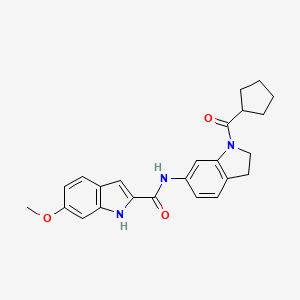

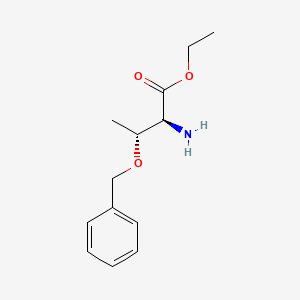

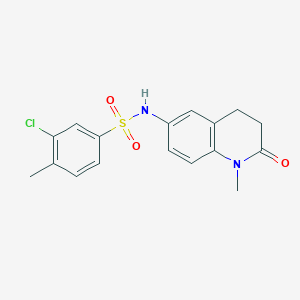

Molecular Structure Analysis

The molecular structure of indole-2,3-dione derivatives is characterized by the presence of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole moiety is often modified with various substituents that can enhance the compound's biological activity. In the case of the compound , the presence of a morpholine and a piperidine ring suggests increased complexity and potential for specific biological interactions .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including acylation, alkylation, and condensation. The indole-2,3-dione core itself can participate in reactions typical of ketones, such as nucleophilic addition. The presence of nitrogen in the piperidine and morpholine rings can also lead to the formation of chelates with metals, which is relevant in the context of corrosion inhibition . The decarbonylation of related α-diketones has been observed, which may be relevant to the stability and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-2,3-dione derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings, contributes to their potential as corrosion inhibitors due to the ability to form coordinate covalent bonds with metals. The antibacterial and anticancer activities of these compounds are likely related to their ability to interact with biological molecules, which is influenced by their lipophilicity, electronic properties, and molecular geometry . The exact physical properties of the compound , such as melting point, solubility, and stability, are not provided but can be inferred based on the properties of similar compounds.

Scientific Research Applications

Behavioral Pharmacology and Antidepressant Potential

A study discusses the anxiolytic and antidepressant potential of a selective 5-hydroxytryptamine (HT)1B antagonist, showcasing its utility in treating anxiety and affective disorders through various behavioral paradigms in animals. This research suggests the compound's relevance in neuropsychopharmacology and its potential therapeutic applications in mental health disorders (Hudzik et al., 2003).

Syntheses and Properties of Indole Derivatives

Another study focuses on the synthesis and bioactive properties of oxazinoindoles, highlighting their antidepressant, anti-inflammatory, and antitumor activities. This underscores the chemical versatility and pharmacological significance of compounds containing indole and morpholine structures (Dupeux & Michelet, 2022).

Pharmacological Profile of Morpholine Derivatives

The broad spectrum of pharmacological profiles of morpholine derivatives is detailed in a review, emphasizing their significance in designing compounds for diverse therapeutic activities. This highlights the importance of the morpholine ring in medicinal chemistry and drug development processes (Asif & Imran, 2019).

Indole Synthesis for Chemical and Pharmaceutical Applications

A review on indole synthesis proposes a classification system for the preparation of indoles, illustrating the compound's foundational role in synthetic organic chemistry and its implications for developing pharmaceutical agents (Taber & Tirunahari, 2011).

properties

IUPAC Name |

1-(2-methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-16-6-4-5-9-25(16)22(28)21(27)18-14-24(19-8-3-2-7-17(18)19)15-20(26)23-10-12-29-13-11-23/h2-3,7-8,14,16H,4-6,9-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWWYOCSPSRYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2541103.png)

![[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B2541110.png)

![1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2541112.png)

![N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2541117.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)